8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS No.:
Cat. No.: VC18312229
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine -](/images/structure/VC18312229.png)
Specification
Molecular Formula | C9H10BrNO |
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Molecular Weight | 228.09 g/mol |
IUPAC Name | 8-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine |
Standard InChI | InChI=1S/C9H10BrNO/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |
Standard InChI Key | QWIVKWFRMUAKOT-UHFFFAOYSA-N |
Canonical SMILES | CN1CCOC2=C1C=CC=C2Br |
Introduction
Chemical Identity and Structural Features
The core structure of 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b] oxazine consists of a benzoxazine ring system fused to a benzene ring. Key features include:
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Benzoxazine core: A six-membered heterocycle containing one oxygen and one nitrogen atom.
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3,4-Dihydro: Partial saturation at the 3,4-positions, reducing aromaticity in the oxazine ring.
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Substituents:
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A bromine atom at the 8-position of the benzene ring.
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A methyl group at the 4-position of the oxazine ring.
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Table 1: Comparative Structural Data for Benzoxazine Derivatives
The absence of a reported CAS number for the target compound suggests it may be a novel or less-studied derivative. Its molecular weight is estimated based on structural analogs, with the methyl group contributing approximately 15.03 g/mol compared to the hydrochloride derivative in .
Synthesis and Structural Modification
Synthetic Routes
While no direct synthesis protocols for 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1, oxazine are documented, analogous compounds provide methodological guidance:
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Reductive Amination: Patent WO2000040581A1 describes the synthesis of 3,4-dihydrobenzoxazine derivatives using lithium borohydride (LiBH₄) to reduce intermediates. For example, 8-methoxy-3,4-dihydro-2H-benzo oxazin-2-yl-methanol was reduced to yield a dihydrobenzoxazine derivative.
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Bromination: Electrophilic bromination at the 8-position could be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
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Methylation: The 4-methyl group may be introduced via alkylation of the oxazine nitrogen using methyl iodide (CH₃I) under basic conditions.
Key Challenges
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Regioselectivity: Ensuring bromination occurs exclusively at the 8-position requires careful control of reaction conditions.
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Stability: The dihydrobenzoxazine core may undergo oxidation under harsh conditions, necessitating inert atmospheres or low temperatures.
Physicochemical Properties
Solubility and Stability
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Solubility: Analogous hydrochlorides (e.g., ) show moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The target compound’s methyl group may enhance lipophilicity compared to non-alkylated derivatives.
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Stability: Benzoxazines are generally stable at room temperature but susceptible to hydrolysis under acidic or basic conditions due to the oxazine ring’s reactivity.
Spectroscopic Data
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¹H NMR: Expected signals include:
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Aromatic protons (6.5–7.5 ppm, integrating for 3H).
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Methyl group on nitrogen (3.0–3.5 ppm, singlet, 3H).
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Methylene groups in the dihydro ring (2.5–4.0 ppm, multiplet).
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Mass Spectrometry: A molecular ion peak at m/z ≈ 228 (M⁺) with isotopic patterns characteristic of bromine.
Pharmacological and Biological Activity
Benzoxazine derivatives are explored for their bioactivity, particularly in central nervous system (CNS) disorders:
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Serotonin Receptor Modulation: Patent WO2000040581A1 reports that 3,4-dihydrobenzoxazines exhibit affinity for the 5-HT₁ₐ receptor, a target for antidepressants and anxiolytics. The 8-bromo and 4-methyl substituents in the target compound may enhance receptor binding via steric and electronic effects.
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Antimicrobial Potential: Structural analogs with electron-withdrawing groups (e.g., nitro, sulfonyl) demonstrate antibacterial activity , suggesting bromine’s electronegativity could confer similar properties.
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: The methyl group at the 4-position may improve metabolic stability compared to non-alkylated derivatives, a critical factor in pharmacokinetics.
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Structure-Activity Relationships (SAR): Comparative studies with compounds like 6-bromo-2H-1,4-benzoxazin-3(4H)-one could elucidate the role of substituents on bioactivity.
Material Science
Benzoxazines are precursors for high-performance polymers. While the target compound’s applications here are unexplored, its bromine atom could serve as a site for further functionalization in polymer synthesis.
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